molecular formula C9H10N2 B1202026 (1H-Indol-3-yl)methanamine CAS No. 22259-53-6

(1H-Indol-3-yl)methanamine

Cat. No. B1202026
CAS RN: 22259-53-6
M. Wt: 146.19 g/mol
InChI Key: JXYGLMATGAAIBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-indolyl-methanamines has been achieved through various innovative methods. A notable approach involves the treatment of indoles with aldehydes and nitrobenzenes using indium in aqueous HCl at room temperature, yielding products in excellent yields (91–98%) within 30–45 minutes without forming bisindolyl methanes under the reaction conditions (Das et al., 2013). Another synthesis route reported involves the refluxing of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol, leading to the creation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines with variable antimicrobial activities (Visagaperumal et al., 2010).

Molecular Structure Analysis

The molecular structure of (1H-Indol-3-yl)methanamine derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, new (2,3-dihydro-1H-indol-5-ylmethyl)amine compounds synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione have been structurally characterized, demonstrating the compound's potential as an intermediate for various pharmacologically interesting disubstituted 1-(indolin-5-yl)methanamines (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

3-Indolyl-methanamines participate in diverse chemical reactions, facilitating the synthesis of a wide range of chemical entities. Noteworthy is the catalyzed asymmetric Friedel-Crafts reaction of indoles with imines, producing chiral 2-indolyl methanamine derivatives in good yields with excellent enantioselectivities. This method showcases the flexibility of 3-indolyl-methanamines in synthesizing structurally complex and stereochemically rich compounds (Sun et al., 2022).

Physical Properties Analysis

The physical properties of (1H-Indol-3-yl)methanamine derivatives, such as solubility, melting points, and crystalline structure, can be significantly influenced by the nature of the substituents on the indole and methanamine moieties. While specific studies on these properties are scarce, general trends can be inferred from related compounds, indicating the impact of molecular modifications on the compound's physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and the potential for further functionalization, are key aspects of (1H-Indol-3-yl)methanamine chemistry. The indole moiety's inherent nucleophilicity and the methanamine's basicity contribute to the compound's versatility in chemical syntheses. For instance, the enantioselective synthesis of 2-indolyl methanamine derivatives via disulfonimide-catalyzed Friedel-Crafts C2-alkylation exemplifies the manipulation of these chemical properties for the creation of stereochemically complex molecules (Sun et al., 2022).

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

  • Antiviral Activity

    • Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Anti-Inflammatory Activity

    • Certain indole derivatives have shown significant anti-inflammatory activity. For instance, (1H-indol-3-yl)methanamine hydrochloride showed significant sPLA2 inhibition activity .
  • Antibacterial and Antifungal Activity

    • A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide were synthesized and evaluated for their preliminary in vitro antibacterial and antifungal activity .
  • Antitubercular Activity

    • The same series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide were also screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .
  • Anticancer Activity

    • Indole derivatives have been found to possess anticancer activity . For example, N-arylsulfonyl-3-acetylindole derivatives were evaluated as anti-HIV-1 inhibitors . Compounds 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone were the most effective against anti-HIV-1 activity .
  • Neurological Activity

    • The structural similarity of endogenous amine neurotransmitters and indole alkaloids has led researchers to explore the neurological activity of such molecules .

Safety And Hazards


  • Toxicity : Tryptamine is classified as Acute Tox. 3 (Oral) , meaning it can cause harm if ingested.

  • Handling Precautions : Avoid skin contact, inhalation, and ingestion. Use appropriate protective equipment.

  • Storage : Store tryptamine in a cool, dry place away from direct sunlight.


Future Directions

Research on tryptamine continues to explore its pharmacological properties, potential therapeutic applications, and interactions with neural receptors. Investigating its role in mental health and neurological disorders remains an exciting avenue for future studies.


Please note that this analysis is based on available information, and further research may yield additional insights. Always consult reliable scientific sources for the most up-to-date details on any compound.


properties

IUPAC Name

1H-indol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYGLMATGAAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332897
Record name (1H-Indol-3-yl)methanamine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Indole-3-methanamine
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Product Name

(1H-Indol-3-yl)methanamine

CAS RN

22259-53-6
Record name Indole-3-methanamine
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Record name 1H-Indol-3-ylmethanamine
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Record name (1H-Indol-3-yl)methanamine
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Record name 1H-indol-3-ylmethanamine
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Record name 1H-INDOL-3-YLMETHANAMINE
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Record name Indole-3-methanamine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 107 °C
Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (100 mg) was added to a solution of 1H-indole-3-carbonitrile (100 mg) in 15 mL of 2:1 dioxane:tetrahydrofuran. The mixture was refluxed for 0.5 h, then cooled to 0 C and quenched by the sequential addition of 0.1 mL water, 0.1 mL 3 N sodium hydroxide, and 0.3 mL more water. After the mixture was stirred for 15 min at rt, the aluminum salts were removed by filtration and the solvent was evaporated to give 56 mg of C-(1H-indol-3-yl)methylamine.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Hanna-Elias, DT Manallack, I Berque-Bestel… - European journal of …, 2009 - Elsevier
Twenty-three indole-3-methanamines were designed, synthesized and evaluated as ligands for the 5-HT 4 receptor. Compounds Id, Ij, Io, Iq and Iu showed good affinity at 100μM and Io …
Number of citations: 10 www.sciencedirect.com
N Panathur, U Dalimba, PV Koushik, M Alvala… - European Journal of …, 2013 - Elsevier
In our pursuit to develop new potential anticancer leads, we designed a combination of structural units of indole and substituted triazole; and a library of 1-{1-methyl-2-[4-phenyl-5-(…
Number of citations: 38 www.sciencedirect.com
CS See, M Kitagawa, PJ Liao, KH Lee, J Wong… - European Journal of …, 2018 - Elsevier
Selective targeting of cancer cells over normal cells is a key objective of targeted therapy. However few approaches achieve true mechanistic selectivity resulting in debilitating side …
Number of citations: 12 www.sciencedirect.com
L Wu, P Chen, G Liu - Chinese Journal of Chemistry, 2014 - Wiley Online Library
A novel Ag‐mediated dialkylation reaction of alkenes was disclosed, in which AgF was essential to activate CH bond of acetonitrile. This reaction provided an efficient way to nitrile‐…
Number of citations: 12 onlinelibrary.wiley.com
M Patel, V Kashaw, AD Shivhare, VD Shivhare - 2022 - wjpr.s3.ap-south-1.amazonaws.com
Indole is a privileged heterocyclic nucleus set up in diverse natural products, endogenous molecules and medicinal agents. Even though it has diversified actions, the role of indole in …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
XH Liu, FP Miao, XD Li, XL Yin… - Natural Product …, 2012 - journals.sagepub.com
A new sesquiterpene, albican-11,14-diol (1), and seven known compounds, including sterigmatocystin (2), 3-hydroxy-5-(hydroxymethyl)-4-(4′-hydroxyphenoxy) pyrrolidin-2-one (3), (…
Number of citations: 29 journals.sagepub.com
K Nepali, HY Lee, MJ Lai, R Ojha, TY Wu… - European Journal of …, 2017 - Elsevier
This study is focused on modification of the indole moiety and the N1-zinc binding domain of tubastatin A, and the effects of such changes on biological activity. Fourteen N-substituted …
Number of citations: 19 www.sciencedirect.com
S Guha, S Gadde, N Kumar, DSC Black… - The Journal of Organic …, 2021 - ACS Publications
Herein we report a series of telescoping methodologies for one pot synthesis of biologically relevant γ-carboline derivatives 6 and spiro[pyrrolidinone-3,3′]indole 7. Initially the three …
Number of citations: 15 pubs.acs.org
VD Kadu, MS Gund, AS Godage - ChemistrySelect, 2021 - Wiley Online Library
A simple process of arylmethylamines C(sp 3 )−H bond functionalization under aerobic condition has been developed for 3,3’‐bis(indolyl)methanes (BIMs) and tris(indolyl)methanes …
EG Pérez, BK Cassels, C Eibl, D Gündisch - Bioorganic & medicinal …, 2012 - Elsevier
In this study thirty-three novel indole derivatives were designed and synthesized based on the structure of deformylflustrabromine B (1), a metabolite isolated from the marine bryozoan …
Number of citations: 22 www.sciencedirect.com

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